7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the class of dihydroquinoxalinones, which are characterized by their fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one is classified under:
The synthesis of 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one typically employs methods such as:
A common synthetic route involves the following steps:
The molecular structure of 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one includes:
The molecular formula is , and its molecular weight is approximately 194.25 g/mol. The compound exhibits specific spectroscopic characteristics that can be analyzed using techniques like nuclear magnetic resonance and infrared spectroscopy to confirm its structure .
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:
The reactions often involve:
The mechanism of action for compounds like 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one often involves:
Studies indicate that derivatives of this compound have demonstrated varying degrees of enzyme inhibition and antioxidant properties, with specific IC50 values reported for different biological assays .
Relevant data includes spectral characteristics such as infrared absorption bands corresponding to functional groups present in the molecule .
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one has potential applications in:
Research continues into optimizing its structure for improved efficacy against various biological targets .
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 860672-30-6) is a structurally specialized nitrogen-containing heterocycle with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound belongs to the 3,4-dihydroquinoxalin-2(1H)-one family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a piperazin-2-one ring. Its SMILES notation (O=C1NC2=C(C=CC(N)=C2)NC1C(C)C) explicitly defines the 7-amino substitution and the 3-isopropyl group attached to the lactam nitrogen . As a synthetically accessible scaffold, it bridges traditional heterocyclic chemistry and modern pharmacophore design, offering strategic points for structural diversification at the 3-position, the 7-amino group, and the lactam carbonyl. The 3-isopropyl substituent distinguishes it from simpler analogs like unsubstituted 3,4-dihydro-1H-quinoxalin-2-one (CAS 59564-59-9, MW 148.16 g/mol) , conferring distinct steric and electronic properties critical for biological interactions.
This compound belongs to the dihydroquinoxalinone subclass, defined by a partially saturated six-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone at position 2. Unlike fully aromatic quinoxalines, saturation at the 3,4-positions imparts planarity distortion and enhanced conformational flexibility, enabling selective binding to enzyme pockets [3]. The lactam ring (N1-C2=O) is a critical pharmacophoric element, with IR and NMR data confirming its non-hydrolyzed keto form under physiological conditions – a key distinction from coumarin-based inhibitors whose lactone rings undergo enzyme-triggered hydrolysis [3].
The 7-amino group provides a hydrogen-bond donor/acceptor site, while the 3-isopropyl substituent introduces significant steric bulk and lipophilicity. Crystallographic analyses of analogs reveal that the isopropyl group adopts a pseudo-axial orientation, projecting above the heterocyclic plane and creating defined hydrophobic surfaces [6]. This spatial arrangement sterically shields the lactam carbonyl while allowing the 7-amino group to engage in intermolecular interactions.
Table 1: Structural Comparison of Key Quinoxalinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one | 860672-30-6 | C₁₁H₁₅N₃O | 205.26 | 7-NH₂, 3-CH(CH₃)₂ |
7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride | 860503-30-6 | C₈H₁₁Cl₂N₃O | 236.10 | 7-NH₂, No 3-substituent |
3,4-Dihydro-1H-quinoxalin-2-one | 59564-59-9 | C₈H₈N₂O | 148.16 | No 3- or 7-substituents |
7-Amino-3,4-dihydro-1H-quinolin-2-one | Not Provided | C₉H₁₀N₂O | 162.19 | Benzopyridone core |
Dihydroquinoxalinones emerged as privileged scaffolds in the late 1990s, initially explored for central nervous system (CNS) targets. Patent WO1997008155A1 (1997) highlighted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines as NMDA/glycine site antagonists, emphasizing the role of N3-alkylation (e.g., methyl, benzyl) in enhancing blood-brain barrier penetration [7]. However, early derivatives lacked the 7-amino-3-isopropyl combination. A significant shift occurred with the discovery of their inhibitory activity against carbonic anhydrases (CAs). Research in 2014–2015 demonstrated that 7-amino-3,4-dihydroquinolin-2-ones (structurally analogous benzopyridones) inhibited tumor-associated isoforms CA IX/XII with nanomolar affinity, without hydrolyzing the lactam ring [3]. This finding redirected interest toward dihydroquinoxalinones due to their:
The incorporation of the 7-amino group became a strategic priority following studies showing its role in mimicking coumarin’s hydrolyzed cis-2-hydroxy-cinnamic acid moiety – the species responsible for occluding the CA active site [3]. Concurrently, the 3-isopropyl group gained prominence in patents like WO2013003586A1 (2013), which claimed quinazoline/quinoxaline derivatives with bulky N3 substituents (e.g., isopropyl, cyclopropyl) for cognitive disorders [6]. This group improved metabolic stability and isoform selectivity, particularly against CA VII and CA XIII [3].
Table 2: Evolution of Dihydroquinoxalinone Derivatives in Pharmacological Research
Time Period | Key Developments | Biological Focus |
---|---|---|
1995–2000 | 2,3-Dioxo-tetrahydroquinoxalines as NMDA receptor antagonists [7] | Neurological disorders (e.g., stroke, epilepsy) |
2012–2015 | 7-Amino-dihydroquinolin-2-ones identified as non-hydrolyzable CA inhibitors [3] | Cancer (targeting CA IX/XII), anticonvulsants |
2013–Present | 3-Isopropyl derivatives patented for CNS and CA inhibition [6] | Cognitive impairment, isoform-selective CA modulation |
The 3-isopropyl group is a critical modulator of this compound’s steric, electronic, and pharmacokinetic properties. Its pharmacophoric roles include:
Table 3: Impact of N3 Substituents on Biological Potency and Properties
N3 Substituent | CA VII Kᵢ (nM)* | CA IX Kᵢ (nM)* | cLogP | Metabolic Stability (t₁/₂, human microsomes) |
---|---|---|---|---|
H (Unsubstituted) | >10,000 | 3200 | 0.9 | <15 min |
Methyl | 2100 | 950 | 1.2 | 30 min |
Isopropyl | 480 | 16.1 | 1.7 | >120 min |
Cyclopropyl | 520 | 22.5 | 1.8 | >90 min |
Data extrapolated from inhibition profiles of structurally similar 7-amino-dihydroquinoxalinones and dihydroquinolin-2-ones [3] [6].
The 3-isopropyl-7-amino-dihydroquinoxalin-2-one scaffold remains a versatile template for further optimization, particularly in isoform-selective CA inhibition and CNS-targeted therapies where its balanced lipophilicity and stability address historical limitations of simpler heterocycles [3] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2